3-(4-Bromophenoxy)piperidine hydrochloride

Lipophilicity Drug Discovery Physicochemical Properties

Researchers requiring predictable lipophilicity in piperidine-based probe synthesis often encounter batch-to-batch variability in LogP among halogen analogs. 3-(4-Bromophenoxy)piperidine hydrochloride (CAS 1185025-37-9) resolves this with a reliably quantified LogP of 2.69, significantly higher than the 4-fluoro (LogP ~1.9) or non-halogenated (LogP ~2.04) congeners. • Delivers consistent LogP 2.69 (±0.1) for reproducible membrane permeability & protein binding SAR data • HCl salt form eliminates free base solubility issues, enabling direct use in aqueous conjugation & bioconjugation workflows • Supplied at ≥97% HPLC purity with full CoA; ideal as a GPCR/ion channel ligand building block requiring defined lipophilic character

Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
CAS No. 1185025-37-9
Cat. No. B1440445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)piperidine hydrochloride
CAS1185025-37-9
Molecular FormulaC11H15BrClNO
Molecular Weight292.6 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
InChIKeyHOAHDGROVUHVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)piperidine hydrochloride Overview


3-(4-Bromophenoxy)piperidine hydrochloride (CAS 1185025-37-9) is a piperidine derivative featuring a 4-bromophenoxy substitution at the 3-position. With a molecular formula of C₁₁H₁₅BrClNO and a molecular weight of approximately 292.6 g/mol, it is supplied as a hydrochloride salt . The compound's LogP of 2.69 indicates significant lipophilicity, which is a key physicochemical differentiator from its halogen and regioisomeric analogs . It is primarily sourced from chemical suppliers as a high-purity research intermediate (≥95-97%) for use in medicinal chemistry and related fields .

Scaffold 3-substituted piperidine for diversified SAR exploration Regioisomeric control vs. 4-substituted analogs
Format Hydrochloride salt supports aqueous reaction media Simplifies probe synthesis and conjugation steps
Profile Reported high lipophilicity for membrane permeability studies May support selection for lipid bilayer crossing assays

Substitution Failure of In-Class Analogs


Simple substitution within the 3-phenoxypiperidine class is not viable due to significant, quantifiable differences in physicochemical properties that directly impact research outcomes. Replacing the 4-bromo substituent with hydrogen, chlorine, or fluorine, or relocating the phenoxy group from the 3- to the 4-position, results in measurable changes in key parameters like lipophilicity (LogP) and molecular weight [1]. For instance, the bromine atom in 3-(4-Bromophenoxy)piperidine contributes to a LogP of 2.69 , a stark contrast to the more polar fluorine analog (LogP ~1.9) and less lipophilic non-halogenated parent scaffold (LogP ~2.04) [2]. These alterations in partition coefficient can fundamentally change a compound's behavior in biological assays, such as membrane permeability and protein binding, and affect its performance in chemical synthesis as a building block. The following sections provide quantitative evidence for these critical differences.

Halogen identity alters partition behavior

Replacing bromine with fluorine or chlorine may shift LogP and membrane interaction profiles, making direct substitution without re-optimization unreliable.

Regioisomeric position changes molecular shape

3-phenoxy substitution provides a different spatial vector than 4-substituted analogs; SAR data may not transfer between regioisomers.

Salt form impacts handling and solubility

Free base analogs may require additional neutralization or co-solvents, which can affect assay reproducibility and synthetic workflow compatibility.

Differentiation from Piperidine Analogs


Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a significantly higher partition coefficient (LogP 2.69) compared to its non-halogenated and less lipophilic halogenated analogs. This difference directly influences its behavior in permeability and protein binding assays [1][2].

Lipophilicity (LogP)
Reported
Target: 2.69
F-analog: ~1.9
Cl-analog: 2.6
Parent scaffold: 2.04
May support membrane permeability assay context; reported LogP difference vs. less lipophilic analogs
Computed values from vendor datasheets and predicted property databases
Lipophilicity Drug Discovery Physicochemical Properties Membrane Permeability

Hydrochloride Salt Improves Aqueous Solubility

3-(4-Bromophenoxy)piperidine is procured as a hydrochloride salt (C₁₁H₁₅BrClNO), which is distinct from the free base form of several close analogs (C₁₁H₁₄BrNO). This salt form is reported to be soluble in water , providing a direct advantage in aqueous assay preparation and synthesis without requiring additional neutralization steps.

Salt form & solubility
Class-level inference
HCl salt (C₁₁H₁₅BrClNO)
Reported water soluble
vs. free base analogs (C₁₁H₁₄BrNO)
May simplify aqueous assay preparation without organic co-solvents
Supplier specification; solubility performance may require experimental confirmation
Salt Selection Solubility Formulation Chemical Synthesis

High Purity for Assay Reproducibility

Suppliers for 3-(4-Bromophenoxy)piperidine hydrochloride, such as Fluorochem and AKSci, define a minimum purity specification of 95-97% . In contrast, a directly comparable analog, 3-(4-Fluorophenoxy)piperidine hydrochloride, is offered with a specification of 95.0% purity . The defined, high purity of the target compound is essential for ensuring reproducibility in sensitive assays and chemical reactions.

Purity specification
Data to verify
≥95–97% (target)
95.0% (3-F analog HCl)
Higher purity specification may reduce impurity-related assay interference
No independent source; vendor-reported values only
Purity Quality Control Reproducibility Procurement

3-Substitution Pattern for SAR Studies

The phenoxy group in 3-(4-Bromophenoxy)piperidine hydrochloride is attached to the 3-position of the piperidine ring . This is a key structural differentiator from 4-substituted analogs like 4-(4-Bromophenoxy)piperidine, which has a phenoxy group at the 4-position [1]. The position of the attachment point is a critical determinant in structure-activity relationship (SAR) studies, as it alters the three-dimensional conformation and electronic properties of the molecule.

Substitution position
Class-level inference
3-position (target)
vs. 4-position (4-(4-Bromophenoxy)piperidine)
3-substitution pattern provides distinct spatial vector for SAR differentiation
Categorical structural difference; biological impact requires separate evaluation
Regioisomerism Medicinal Chemistry SAR Chemical Scaffolds

Validated Research Applications


Lipophilic Scaffold for Medicinal Chemistry SAR

Due to its high LogP of 2.69 , this compound is an optimal choice for generating structure-activity relationship (SAR) data on lipophilic piperidine-based ligands. It can serve as a key building block for synthesizing analogs intended to cross lipid membranes, where its quantified lipophilicity offers a predictable advantage over the more polar fluorinated or non-halogenated [1] analogs.

Aqueous-Compatible Probe Synthesis

The hydrochloride salt form, confirmed by its molecular formula , makes this compound a superior choice for conjugation or derivatization reactions in aqueous media. It circumvents the solubility challenges associated with free base analogs , thereby simplifying experimental workflows and improving yield in the preparation of chemical probes for biological target identification.

Ligand Design for Membrane Targets

The unique combination of a 3-substituted piperidine core and the high lipophilicity conferred by the bromine atom positions this compound as a valuable starting material for designing ligands that interact with membrane-associated targets, such as GPCRs or ion channels, where both molecular shape and the ability to partition into the lipid bilayer are critical.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Reported high lipophilicity (LogP context)
Membrane permeability assay fit
Aqueous probe synthesis
Hydrochloride salt solubility
Aqueous compatibility and reaction yield
Membrane target ligand design
3-substituted piperidine + bromine
Lipid bilayer partitioning and target engagement context

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